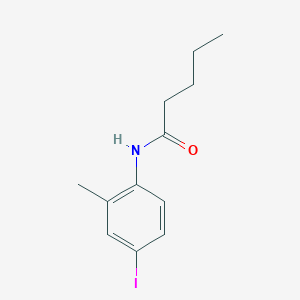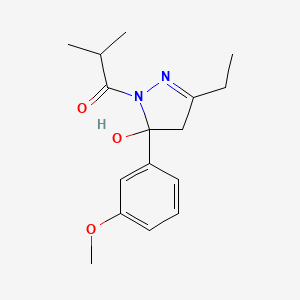![molecular formula C22H23N3O2 B5131614 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide is a chemical compound that is used in scientific research. It is also known as DMPPA and has the chemical formula C24H26N2O2. This compound is synthesized using specific methods and has various applications in scientific research due to its mechanism of action and biochemical and physiological effects.
作用機序
DMPPA acts as an activator of certain enzymes and receptors. It binds to specific sites on these proteins and induces a conformational change that leads to their activation. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and the AMP-activated protein kinase (AMPK).
Biochemical and Physiological Effects:
DMPPA has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. DMPPA has neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DMPPA has several advantages for lab experiments. It is a potent and selective activator of specific enzymes and receptors, making it a useful tool compound for investigating their mechanism of action. It has also been shown to have low toxicity and is well-tolerated in animal models. However, DMPPA has some limitations for lab experiments. It is not suitable for in vivo studies due to its poor solubility and bioavailability. It also has a short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for the use of DMPPA in scientific research. It can be used to investigate the role of specific enzymes and receptors in various diseases, including cancer, inflammation, and neurodegenerative diseases. DMPPA can also be used to develop new drugs that target these enzymes and receptors. Further studies are needed to determine the optimal dosage and administration of DMPPA for various applications. Additionally, new synthesis methods for DMPPA may be developed to improve its solubility and bioavailability.
合成法
DMPPA is synthesized using a multi-step process that involves the use of various chemicals and reagents. The first step involves the condensation of 2-amino-3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazine with 2-methylbenzoyl chloride in the presence of a base. This results in the formation of 2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylbenzoyl)propanamide. The second step involves the reduction of the carbonyl group using a reducing agent to form DMPPA.
科学的研究の応用
DMPPA has various applications in scientific research. It is used as a tool compound to investigate the mechanism of action of certain enzymes and receptors. It is also used to study the effects of specific biochemical pathways and signaling pathways. DMPPA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-9-10-15(2)18(13-14)20-11-12-21(26)25(24-20)17(4)22(27)23-19-8-6-5-7-16(19)3/h5-13,17H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJHGLPIOWUHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-diisopropyl-2-(1,2,3,4-tetrahydroxybutyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5131548.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)

![(1S*,5R*)-6-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5131608.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B5131620.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)